molecular formula C28H40O7 B124837 Hydrocortisone buteprate CAS No. 72590-77-3

Hydrocortisone buteprate

Cat. No.: B124837
CAS No.: 72590-77-3
M. Wt: 488.6 g/mol
InChI Key: FOGXJPFPZOHSQS-AYVLZSQQSA-N
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Mechanism of Action

Target of Action

Hydrocortisone buteprate, also known as hydrocortisone probutate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2 . This reduced cytokine production limits T cell proliferation .

Pharmacokinetics

The extent of percutaneous absorption of topical corticosteroids like this compound is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . These factors can significantly impact the bioavailability of the compound.

Result of Action

The action of this compound results in the suppression of cell-mediated immunity . It also causes B cells to express lower amounts of IL-2 and IL-2 receptors . This leads to the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Action Environment

Environmental factors such as the integrity of the skin barrier and the use of occlusive dressings can influence the action, efficacy, and stability of this compound . For example, a compromised skin barrier or the use of occlusive dressings can increase the absorption of the compound, potentially enhancing its efficacy .

Biochemical Analysis

Biochemical Properties

Hydrocortisone buteprate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements (GRE) in the promoter region of target genes, modulating their expression . The interactions of this compound with these biomolecules result in the inhibition of phospholipase A2, reduction of cytokine production, and suppression of T cell proliferation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of pro-inflammatory cytokines, limiting T cell proliferation and suppressing humoral immunity . This suppression leads to decreased B cell clonal expansion and antibody synthesis . Additionally, this compound affects the expression of genes involved in inflammatory responses, thereby reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes . This interaction leads to the modulation of gene expression, resulting in the inhibition of inflammatory transcription factors such as NF-kappa B and the promotion of anti-inflammatory genes . This compound also inhibits phospholipase A2, reducing the production of arachidonic acid and its metabolites, which are key mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, but its efficacy can diminish over extended periods . Long-term studies have shown that this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These changes can result in reduced inflammation and immune responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, this compound can cause toxic effects, including inhibition of bone formation, suppression of calcium absorption, and delayed wound healing . These adverse effects highlight the importance of carefully monitoring and adjusting dosages in clinical settings .

Metabolic Pathways

This compound is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The metabolites are then excreted by the kidneys, with some also being excreted into the bile . The compound’s metabolism can be influenced by other drugs that interact with CYP3A4, potentially altering its efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to corticosteroid-binding globulin and serum albumin . This binding facilitates its transport to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . This property is essential for its effectiveness in treating inflammatory and pruritic dermatoses .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This localization is critical for the compound’s ability to regulate inflammatory and immune responses at the molecular level . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and activity within specific cellular compartments .

Preparation Methods

Hydrocortisone buteprate can be synthesized through a series of chemical reactions. One method involves the esterification of hydrocortisone with butyric acid and propionic acid. The preparation method comprises adding hydrocortisone as a raw material into dimethylformamide, generating macrolide under the catalysis of p-toluenesulfonic acid and triethyl orthobutyrate. The macrolide is then dissolved in a methyl alcohol-water mixed solvent and undergoes hydrolysis under the catalysis of solid strong acid to generate this compound .

Chemical Reactions Analysis

Hydrocortisone buteprate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .

Scientific Research Applications

Hydrocortisone buteprate has a wide range of scientific research applications:

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGXJPFPZOHSQS-AYVLZSQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048603
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72590-77-3
Record name Hydrocortisone buteprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72590-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone probutate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCORTISONE PROBUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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